molecular formula C9H9N3OS B112323 N-(2-Amino-benzothiazol-6-yl)-acetamide CAS No. 22307-44-4

N-(2-Amino-benzothiazol-6-yl)-acetamide

Cat. No. B112323
CAS RN: 22307-44-4
M. Wt: 207.25 g/mol
InChI Key: BRSUAKMKDAAYJX-UHFFFAOYSA-N
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Description

N-(2-Amino-benzothiazol-6-yl)-acetamide, commonly referred to as ABTA, is a synthetic organic compound that has a wide range of applications in the scientific community. It is an important reagent used in organic synthesis and has been used in a variety of biochemical and physiological experiments. ABTA is a relatively new compound, first synthesized in the early 2000s, and has since become an invaluable tool for scientists.

Scientific Research Applications

Chemical Synthesis and Stability Improvement The synthesis and stability of N-(2-Amino-benzothiazol-6-yl)-acetamide derivatives have been explored to improve metabolic stability. For instance, analogs were evaluated to reduce metabolic deacetylation, a common issue with the parent compound, leading to the development of derivatives with improved stability and similar in vitro potency and in vivo efficacy (Stec et al., 2011).

Antitumor Activity New derivatives bearing different heterocyclic rings were synthesized, and their potential antitumor activities were evaluated. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of N-(2-Amino-benzothiazol-6-yl)-acetamide derivatives in oncology research (Yurttaş et al., 2015).

Antimicrobial and Antifungal Properties Studies have also focused on the antimicrobial and antifungal properties of derivatives. For example, compounds were synthesized for evaluating their antimicrobial activities against pathogenic bacteria and Candida species. This research contributes to understanding the compound's potential in treating infections (Mokhtari & Pourabdollah, 2013).

Analgesic Activity The analgesic properties of some acetamide derivatives were investigated, where derivatives were synthesized and tested for their potential to alleviate pain through various nociceptive stimuli. This research provides insights into the compound's utility in pain management (Kaplancıklı et al., 2012).

Photophysical Properties Explorations into the photophysical properties of N-(2-Amino-benzothiazol-6-yl)-acetamide crystals revealed insights into their hydrogen bonding and molecular assemblies. These studies are crucial for the development of materials with specific optical properties (Balijapalli et al., 2017).

properties

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSUAKMKDAAYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282918
Record name N-(2-Amino-benzothiazol-6-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-benzothiazol-6-yl)-acetamide

CAS RN

22307-44-4
Record name 22307-44-4
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Record name N-(2-Amino-benzothiazol-6-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-amino-1,3-benzothiazol-6-yl)acetamide
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